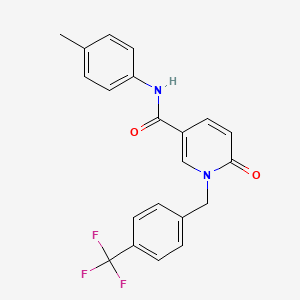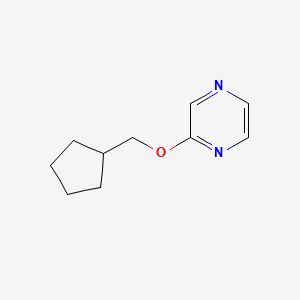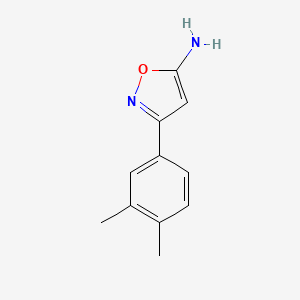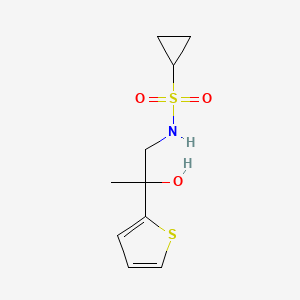![molecular formula C15H11ClN2O2S B2951524 7-chloro-2-[(2-hydroxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one CAS No. 338417-03-1](/img/structure/B2951524.png)
7-chloro-2-[(2-hydroxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-[(2-hydroxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one, commonly known as CHBT-1, is a synthetic organic compound belonging to the benzothiazinone class. It is a white crystalline solid that has been studied extensively in the scientific community due to its various applications. CHBT-1 has been used in a variety of scientific research applications, including as a biochemical and physiological agent, as a lab experiment tool, and as a mechanism of action.
科学研究应用
CHBT-1 has been used in several scientific research applications. In particular, it has been studied as a biochemical and physiological agent, as a lab experiment tool, and as a mechanism of action. In terms of biochemical and physiological applications, CHBT-1 has been used to study the effects of oxidative stress on cells, to investigate the role of reactive oxygen species in cell death, and to investigate the role of free radicals in the development of cancer. In terms of lab experiment tools, CHBT-1 has been used to study the effects of various compounds on cell growth, to study the effects of various compounds on cell death, and to study the effects of various compounds on cell signaling pathways. Finally, CHBT-1 has been studied as a mechanism of action, with research focusing on the role of CHBT-1 in regulating the activity of various enzymes, such as tyrosinase and xanthine oxidase.
作用机制
The mechanism of action of CHBT-1 is not yet fully understood. However, it is believed that CHBT-1 acts by inhibiting the activity of various enzymes, such as tyrosinase and xanthine oxidase. In particular, it is believed that CHBT-1 binds to the active site of these enzymes, preventing them from carrying out their normal function. This inhibition of enzyme activity is thought to be responsible for the various biochemical and physiological effects of CHBT-1.
Biochemical and Physiological Effects
CHBT-1 has been studied for its various biochemical and physiological effects. In particular, it has been found to have antioxidant, anti-inflammatory, and anti-cancer effects. In terms of antioxidant effects, CHBT-1 has been shown to reduce oxidative stress and protect cells from damage caused by free radicals. In terms of anti-inflammatory effects, CHBT-1 has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. Finally, in terms of anti-cancer effects, CHBT-1 has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and colon cancer cells.
实验室实验的优点和局限性
CHBT-1 has several advantages and limitations when used as a lab experiment tool. In terms of advantages, CHBT-1 is easy to synthesize, has low toxicity, and is relatively inexpensive. In terms of limitations, CHBT-1 is not very stable and can degrade over time. Additionally, CHBT-1 is not very soluble in water, making it difficult to use in certain types of experiments.
未来方向
The potential future directions for CHBT-1 are numerous. For example, further research could be conducted to explore the role of CHBT-1 in regulating other enzymes and pathways. Additionally, further research could be conducted to explore the potential therapeutic applications of CHBT-1, such as in the treatment of cancer and other diseases. Finally, further research could be conducted to explore the potential industrial applications of CHBT-1, such as in the production of pharmaceuticals and other compounds.
合成方法
CHBT-1 is synthesized through a two-step process. The first step involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with 2-amino-5-chlorobenzothiazole in the presence of hydrochloric acid. This reaction results in the formation of 2-hydroxy-5-chloro-2-amino-benzothiazole. The second step involves the oxidation of the 2-hydroxy-5-chloro-2-amino-benzothiazole with potassium permanganate to form CHBT-1.
属性
IUPAC Name |
(2E)-7-chloro-2-[(2-hydroxyanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-9-5-6-11-13(7-9)21-14(15(20)18-11)8-17-10-3-1-2-4-12(10)19/h1-8,17,19H,(H,18,20)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPLCWHZPNQQNT-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2951441.png)
![N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2951443.png)

![3-benzyl-9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2951445.png)
![3-Butoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2951447.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B2951448.png)

![4-(2,4-Dichlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2951451.png)


![9H-Fluoren-9-ylmethyl N-[(1S)-3-(methylsulfanyl)-1-{[(1R)-1-phenylethyl]carbamoyl}propyl]carbamate](/img/structure/B2951456.png)


![Bicyclo[6.1.0]nonane-9-carboxylic acid](/img/structure/B2951463.png)